

Application Notes and Protocols for JNK Inhibitor Administration in Mouse Models

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Compound of Interest

Compound Name: *Jnk-IN-14*

Cat. No.: *B12389935*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4] Pharmacological inhibition of JNK is a promising therapeutic strategy, and several small molecule inhibitors have been developed and evaluated in preclinical mouse models.

While information on the specific experimental design for "**JNK-IN-14**" in mouse models is not readily available in the public domain, this document provides detailed application notes and protocols for structurally related and well-characterized JNK inhibitors, namely JNK-IN-8 and SP600125. These protocols can serve as a comprehensive guide for designing and executing in vivo studies with JNK inhibitors.

JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[5] It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the kinases. SP600125 is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.

Data Presentation

Table 1: In Vivo Efficacy of JNK Inhibitors in Mouse Models

| Compound | Mouse Model | Cancer/Disease Type | Dosing Regimen | Administration Route | Vehicle | Observed Efficacy |
|----------|---|-----------------------------------|-----------------------------|-----------------------------------|---------------|---|
| JNK-IN-8 | Nude (nu/J) mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 25 mg/kg, daily | Intraperitoneal (i.p.) | Not specified | Significantly increased survival when combined with lapatinib. |
| JNK-IN-8 | C57BL/6 mice with E0771 syngeneic tumors | Triple-Negative Breast Cancer | 20 mg/kg, daily for 10 days | Intraperitoneal (i.p.) | Not specified | Significantly slowed tumor growth. |
| SP600125 | C57BL/6 mice | MPTP-induced Parkinson's Disease | 30 mg/kg, i.p. | Intraperitoneal (i.p.) | Not specified | Protected dopaminergic neurons and partly restored dopamine levels. |
| SP600125 | CD-1 mice | LPS-induced Endotoxemia | 15 or 30 mg/kg | Intravenous (i.v.) or Oral (p.o.) | Not specified | Significantly inhibited serum TNF- α levels. |
| SP600125 | C57BL/6 mice | Anti-CD3 induced T-cell apoptosis | 15 mg/kg at 0, 12, 24, 36h | Subcutaneous (s.c.) | PPCES vehicle | Almost complete resistance to apoptosis of CD4+CD8 |

| | | | | | | |
|-----------------------------|--------------|--|---------------|---------------|-----------------------|--|
| | | | | | | + thymocytes . |
| SP600125 | Swiss mice | 1,2-dimethylhydrazine-induced colon cancer | Not specified | Not specified | Not specified | Modulated JNK-1/ β -catenin signaling. |
| D-JNKi1 (peptide inhibitor) | 3xTg-AD mice | Traumatic Brain Injury | Not specified | Not specified | D-TAT control peptide | Reduced total and phospho-tau accumulations. |

Table 2: Formulation and Vehicle for JNK Inhibitors

| Compound | Stock Solution Preparation | Vehicle for In Vivo Administration |
|----------|--|--|
| JNK-IN-8 | Resuspend in DMSO (e.g., 10 mM stock). | Further dilution in a suitable vehicle for injection (e.g., a mixture of PEG300, Tween 80, and saline, or corn oil). |
| SP600125 | Dissolve in DMSO or ethanol. | 45% (w/v) 2-hydroxypropyl- β -cyclodextrin in water. |

Experimental Protocols

Protocol 1: In Vivo Efficacy of JNK-IN-8 in a Xenograft Mouse Model of Cancer

1. Materials:

- JNK-IN-8 (powder)

- Dimethyl sulfoxide (DMSO)
- Vehicle for injection (e.g., corn oil or a solution of PEG300, Tween 80, and saline)
- Cancer cell line (e.g., MDA-MB-231 for breast cancer)
- Immunocompromised mice (e.g., nude mice, 6-8 weeks old)
- Sterile PBS, syringes, needles, calipers

2. Methods:

- JNK-IN-8 Formulation:
 - Prepare a stock solution of JNK-IN-8 by dissolving it in DMSO (e.g., 10 mM). Store aliquots at -20°C.
 - On the day of injection, thaw a stock solution aliquot and dilute it to the final desired concentration (e.g., 20-25 mg/kg) in the chosen vehicle. Ensure the final DMSO concentration is low to avoid toxicity.
- Xenograft Tumor Implantation:
 - Culture cancer cells to ~80% confluency.
 - Harvest and resuspend cells in sterile PBS at a concentration of $1-5 \times 10^6$ cells per 100 μL .
 - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring and Treatment:
 - Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.

- Administer JNK-IN-8 (e.g., 20-25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
- Endpoint Analysis:
 - Continue treatment and tumor monitoring for a predefined period (e.g., 10-21 days) or until tumors in the control group reach the predetermined endpoint.
 - At the end of the study, euthanize mice and excise tumors for weight measurement, histopathological analysis, and molecular analysis (e.g., Western blot for p-JNK, p-c-Jun).

Protocol 2: In Vivo Efficacy of SP600125 in a Mouse Model of Inflammation

1. Materials:

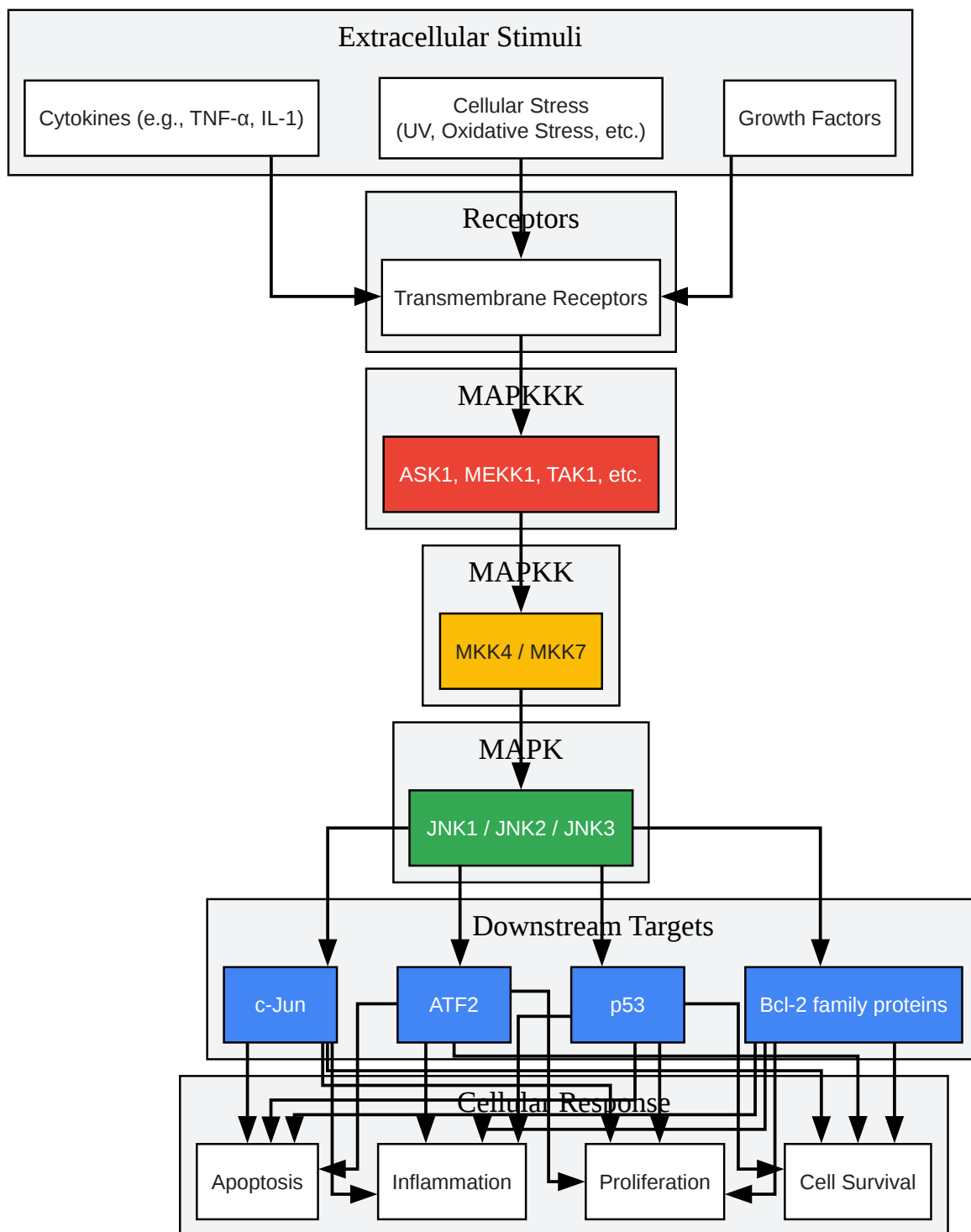
- SP600125 (powder)
- Vehicle: 45% (w/v) 2-hydroxypropyl- β -cyclodextrin in water
- Lipopolysaccharide (LPS)
- C57BL/6 or CD-1 mice (6-8 weeks old)
- Sterile saline, syringes, needles
- ELISA kit for mouse TNF- α

2. Methods:

- SP600125 Formulation:
 - Prepare the vehicle by dissolving 2-hydroxypropyl- β -cyclodextrin in sterile water.
 - Dissolve SP600125 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).
- Induction of Inflammation and Treatment:
 - Administer SP600125 or vehicle to mice via the desired route (e.g., i.p., i.v., or p.o.).

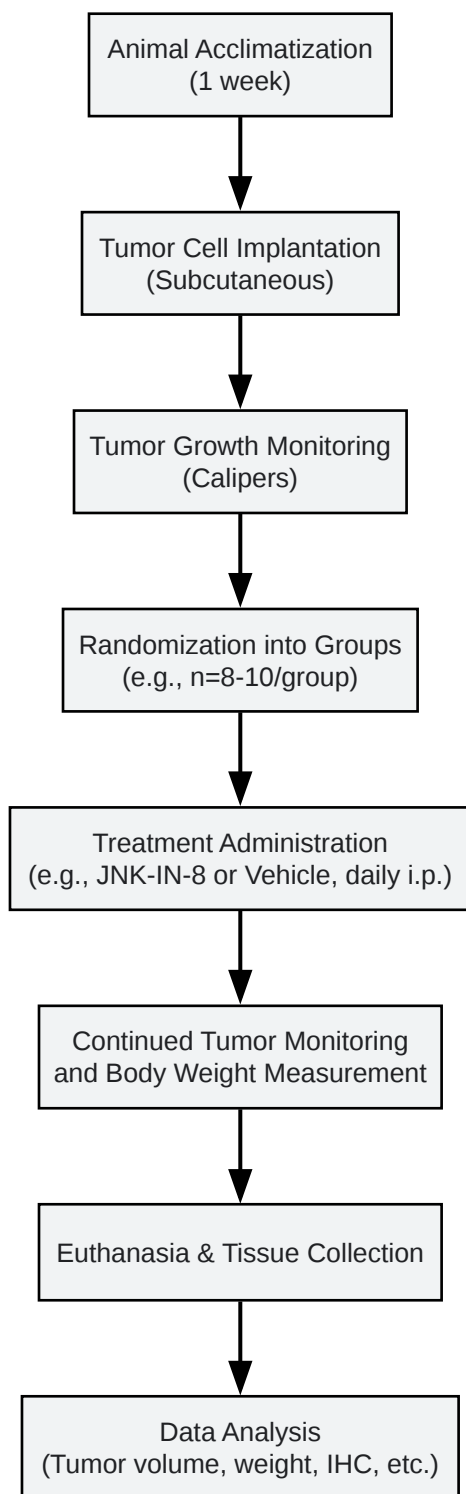
- After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
- Endpoint Analysis:
 - At a specific time point post-LPS injection (e.g., 90 minutes), collect blood samples via cardiac puncture.
 - Prepare serum and measure the levels of TNF- α using an ELISA kit according to the manufacturer's instructions.
 - Tissues can also be collected for histopathological or molecular analysis.

Mandatory Visualization



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Caption: A simplified diagram of the JNK signaling pathway.



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Caption: A general experimental workflow for a xenograft mouse model study.

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